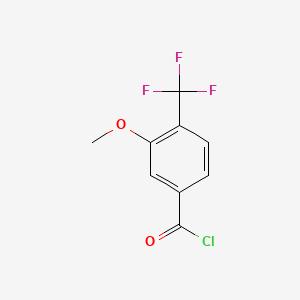

3-Methoxy-4-(trifluoromethyl)benzoyl chloride

Description

Properties

IUPAC Name |

3-methoxy-4-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-7-4-5(8(10)14)2-3-6(7)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTSCEWYAIWTQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Bis(trichloromethyl)benzene to Trichloromethylbenzoyl Chloride

A patented method describes the hydrolysis of 1,3-bis(trichloromethyl)benzene to produce 3-trichloromethylbenzoyl chloride as a key intermediate. This is achieved by reacting the bis(trichloromethyl)benzene with approximately one mole of water in the presence of a catalytic amount of ferric chloride (FeCl3) at elevated temperatures (120–130 °C) over several hours. The reaction produces a mixture containing the trichloromethylbenzoyl chloride which is then purified by fractional distillation.

Fluorination to Introduce Trifluoromethyl Group

The trichloromethylbenzoyl chloride intermediate is then subjected to fluorination using anhydrous hydrogen fluoride (HF) vapor in the presence of a halogen transfer catalyst such as antimony pentachloride (SbCl5). The reaction is conducted at moderate temperatures (around 60 °C) with stirring, and the HF is bubbled through the reaction mixture to facilitate the halogen exchange. This process yields a mixture containing 3-trifluoromethylbenzoyl chloride as the major product, along with minor amounts of trifluoromethylbenzoyl fluoride and residual trichloromethylbenzoyl chloride.

Reaction Conditions and Product Distribution

| Parameter | Condition/Value |

|---|---|

| Catalyst | Antimony pentachloride (SbCl5) |

| Temperature | 60 °C |

| HF Vapor Amount | ~2.2 parts anhydrous HF per 9.2 parts trichloromethylbenzoyl chloride |

| Reaction Time | 1 hour post HF addition |

| Product Composition (GC Analysis) | 52.0% 3-trifluoromethylbenzoyl chloride; 18.4% 3-trifluoromethylbenzoyl fluoride; ~21% 3-trichloromethylbenzoyl chloride; <1% mixed halides |

This method is notable for its ability to directly convert trichloromethyl groups to trifluoromethyl groups on the benzoyl chloride scaffold with reasonable selectivity.

Preparation via Grignard Reagent Route

Synthesis of Methoxyphenyl Magnesium Chloride

An alternative route involves the preparation of 3-methoxy-4-(trifluoromethyl)benzoyl chloride by reacting a methoxy-substituted aryl Grignard reagent with a suitable carbonyl source. Specifically, the Grignard reagent 3-methoxy-4-(trifluoromethyl)phenyl magnesium chloride is prepared under inert atmosphere in an appropriate organic solvent such as tetrahydrofuran (THF) or isopropyl ether.

Reaction with Double (Trichloromethyl) Carbonic Ester

The Grignard reagent is then added dropwise to a solution of double (trichloromethyl) carbonic ester in the presence of a catalyst system (e.g., triethylamine, methyl piperidine) at controlled temperatures (10–25 °C). The reaction proceeds smoothly to form the desired benzoyl chloride derivative. After completion, the mixture is stirred for 2–3 hours at the same temperature, followed by filtration to remove magnesium salts and vacuum distillation to isolate the product.

Reaction Parameters and Catalysts

| Parameter | Condition/Value |

|---|---|

| Solvent | Tetrahydrofuran (THF), toluene, or isopropyl ether |

| Catalyst | Triethylamine, methyl piperidine, pyridine, or mixtures thereof |

| Temperature | 10–25 °C |

| Molar Ratios | Grignard : Double (trichloromethyl) carbonic ester : Catalyst = 1 : 0.3–0.4 : 0.01–0.1 |

| Purification | Vacuum distillation at 130–135 °C / 0.098 MPa |

This method offers a safer and more environmentally benign alternative to phosgene-based syntheses, with mild reaction conditions and reduced hazardous waste generation.

Comparative Summary of Preparation Methods

| Aspect | Halogen Exchange Method | Grignard Reagent Method |

|---|---|---|

| Starting Material | 1,3-Bis(trichloromethyl)benzene | 3-Methoxy-4-(trifluoromethyl)phenyl magnesium chloride |

| Key Reagents | Water, FeCl3 (catalyst), HF, SbCl5 | Double (trichloromethyl) carbonic ester, catalyst (amines) |

| Reaction Conditions | 60–130 °C, HF vapor bubbling | 10–25 °C, inert atmosphere, dropwise addition |

| Product Purification | Fractional distillation | Filtration, vacuum distillation |

| Yield and Selectivity | Moderate yield with some side products | High yield, mild conditions |

| Safety and Environmental Impact | Use of HF and SbCl5 requires caution | Avoids phosgene and HF, safer operation |

Research Findings and Notes

The halogen exchange method is well-documented in patents and offers a direct route from trichloromethyl precursors to trifluoromethylbenzoyl chlorides, including the 3-methoxy substituted variant when starting from appropriately substituted bis(trichloromethyl)benzenes.

The Grignard-based synthesis is advantageous for its mild conditions and avoidance of highly toxic reagents like phosgene and hydrogen fluoride. It also allows for the introduction of methoxy substituents with good control over regioselectivity and functional group tolerance.

Both methods require careful control of reaction parameters such as temperature, catalyst loading, and reagent addition rates to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Suzuki-Miyaura Coupling: It can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.

Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid under an inert atmosphere.

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Synthesis and Reactivity

3-Methoxy-4-(trifluoromethyl)benzoyl chloride is primarily used as an acylating agent in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

- Acylation Reactions : It is commonly employed for the acylation of amines and alcohols, forming corresponding amides and esters.

- Formation of Fluorinated Compounds : The trifluoromethyl group enhances the lipophilicity and biological activity of synthesized compounds, making it valuable in drug design.

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly as a precursor in synthesizing bioactive molecules. For instance, it has been utilized in the development of small molecule antagonists targeting specific biological pathways, such as pain sensation modulation through Nav1.7 channels .

Material Science

In material science, this compound is explored for its role in formulating advanced materials with enhanced properties due to the presence of fluorinated groups. These materials exhibit improved thermal stability and chemical resistance.

Cosmetic Formulations

The compound has been investigated for its use in cosmetic products, where it contributes to the stability and effectiveness of formulations. Its safety and efficacy are rigorously tested according to regulatory standards before market introduction .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing a series of anticancer agents through acylation reactions. The synthesized compounds showed significant activity against various cancer cell lines, highlighting the compound's utility in drug development .

Case Study 2: Development of Dermatological Products

Research focused on evaluating the skin bioavailability of formulations containing this compound revealed its potential in enhancing the delivery of active ingredients through the skin barrier. This study emphasized the importance of chemical structure in optimizing dermatological formulations .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-Methoxy-3-(trifluoromethyl)benzoyl Chloride

- Molecular Formula : C₉H₆ClF₃O₂ (identical to the target compound).

- CAS : 98187-18-9 .

- Key Differences :

- Substituents are reversed: methoxy at 4-position, trifluoromethyl at 3-position.

- Altered electronic effects: The electron-donating methoxy group in the para position relative to the carbonyl may reduce electrophilicity compared to the target compound’s meta-methoxy placement.

Trifluoromethyl-Substituted Benzoyl Chlorides

(a) 4-(Trifluoromethyl)benzoyl Chloride

- Molecular Formula : C₈H₄ClF₃O.

- CAS : 329-15-5.

- Physical Properties : Boiling point 78–79°C (16 mmHg), density 1.404 g/mL .

- Comparison :

- Lacks the methoxy group, reducing steric hindrance and electronic complexity.

- Higher density than the target compound, likely due to the absence of methoxy’s oxygen atom.

(b) 3-(Trifluoromethyl)benzoyl Chloride

Chloro- and Fluoro-Substituted Analogs

(a) 5-Chloro-2-(trifluoromethyl)benzoyl Chloride

- CAS: Not explicitly listed (Ref: 10-F005713) .

(b) 3-Fluoro-4-(trifluoromethyl)benzoyl Chloride

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | CAS Number | Boiling Point (°C) | Density (g/mL) | Key Substituents |

|---|---|---|---|---|---|

| 3-Methoxy-4-(trifluoromethyl)benzoyl chloride | C₉H₆ClF₃O₂ | - | - | - | 3-OCH₃, 4-CF₃ |

| 4-Methoxy-3-(trifluoromethyl)benzoyl chloride | C₉H₆ClF₃O₂ | 98187-18-9 | - | - | 4-OCH₃, 3-CF₃ |

| 4-(Trifluoromethyl)benzoyl chloride | C₈H₄ClF₃O | 329-15-7 | 78–79 (16 mmHg) | 1.404 | 4-CF₃ |

| 3-(Trifluoromethyl)benzoyl chloride | C₈H₄ClF₃O | 2251-65-2 | - | 1.38 | 3-CF₃ |

| 3-Fluoro-4-(trifluoromethyl)benzoyl chloride | C₈H₃ClF₄O | 216144-68-2 | - | - | 3-F, 4-CF₃ |

Biological Activity

3-Methoxy-4-(trifluoromethyl)benzoyl chloride, with the CAS number 1261571-92-9, is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C9H6ClF3O2

- Molecular Weight : 236.59 g/mol

- Structural Characteristics : The presence of the methoxy group () and the trifluoromethyl group () on the benzene ring enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : This compound has been shown to inhibit specific kinases, which are crucial in cell signaling pathways. By binding to the active sites of these enzymes, it prevents substrate phosphorylation, thereby modulating cellular processes such as proliferation and apoptosis.

- Gene Expression Modulation : It can influence gene expression by interacting with transcription factors. This interaction leads to changes in the expression of genes involved in critical cellular functions, including the cell cycle and metabolic regulation.

- Metabolic Pathway Interference : The compound affects several metabolic pathways by inhibiting enzymes involved in glycolysis and the tricarboxylic acid cycle. This inhibition alters energy production and metabolic homeostasis within cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. The compound's effectiveness varies with dosage, showing minimal activity at low concentrations but significant effects at higher doses .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. It exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) have been reported in the range of 0.39–1.56 mg/L, indicating its potential as an antibacterial agent .

Case Studies

- Cancer Cell Line Studies : In studies utilizing human prostate cancer cell lines (e.g., LNCaP), this compound demonstrated a dose-dependent inhibition of cell proliferation and induced apoptosis through specific signaling pathways associated with cancer progression .

- Antibacterial Efficacy : A recent study highlighted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), where it showed comparable potency to established antibiotics like linezolid, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .

Dosage Effects and Toxicity

The biological effects of this compound are influenced by dosage:

- Low Doses : Minimal biological activity; primarily affects cellular signaling pathways.

- High Doses : Significant biological responses observed, including oxidative stress and apoptosis. However, high doses may also lead to toxic effects such as organ damage.

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 3-methoxy-4-(trifluoromethyl)benzoyl chloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves chlorination of the corresponding benzoic acid derivative. For example, 3-methoxy-4-(trifluoromethyl)benzoic acid can be treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Catalysts like dimethylformamide (DMF) may accelerate the reaction. Key parameters include:

- Temperature: Maintain 60–80°C to avoid side reactions.

- Solvent: Use inert solvents like dichloromethane or toluene.

- Workup: Remove excess reagents via vacuum distillation and purify by fractional distillation or recrystallization.

Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to detect acyl chloride formation (C=O stretch at ~1800 cm⁻¹) .

Q. How is this compound characterized to confirm purity and structural integrity?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR: ¹H NMR shows aromatic protons (δ 7.5–8.5 ppm) and methoxy singlet (~δ 3.8 ppm). ¹³C NMR confirms the trifluoromethyl group (δ 120–125 ppm, q, J = 32 Hz).

- Mass Spectrometry (MS): Electron ionization (EI-MS) detects the molecular ion peak (m/z ~226) and fragments like [M−Cl]⁺.

- Elemental Analysis: Verify C, H, Cl, and F content within ±0.3% of theoretical values.

- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.

- Storage: Keep in airtight, moisture-resistant containers under nitrogen at 2–8°C.

- Spill Management: Neutralize with sodium bicarbonate or sand, then dispose as hazardous waste.

- Emergency Measures: Flush eyes/skin with water for 15 minutes; seek medical attention for prolonged exposure .

Q. How does the compound’s reactivity compare to other benzoyl chlorides in nucleophilic acyl substitution?

Methodological Answer: The electron-withdrawing trifluoromethyl and methoxy groups enhance electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). For example:

- Amide Formation: React with primary amines in dichloromethane at 0–25°C (yields >85%).

- Esterification: Use alcohols (e.g., methanol) with a base (e.g., pyridine) to trap HCl.

Monitor competing hydrolysis by controlling moisture levels .

Advanced Research Questions

Q. How can this compound serve as a key intermediate in synthesizing kinase inhibitors or agrochemicals?

Methodological Answer: The acyl chloride moiety enables rapid coupling to pharmacophores. For example:

- Kinase Inhibitors: Condense with aminopyridine derivatives to form amide bonds, as seen in cyclin-dependent kinase (CDK) inhibitor syntheses (e.g., Monepantel analog synthesis via MONE-005 intermediate) .

- Agrochemicals: React with thiols or heterocycles to create herbicides with enhanced bioavailability due to the trifluoromethyl group’s lipophilicity .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or Friedel-Crafts acylation) during synthesis?

Methodological Answer:

Q. How can computational modeling predict regioselectivity in reactions involving this benzoyl chloride?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states. The trifluoromethyl group directs electrophilic attack to the methoxy-adjacent position due to steric and electronic effects.

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize the transition state, improving regioselectivity .

Q. How should researchers resolve contradictions in spectral data across different studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.